[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate
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Overview
Description
[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and methoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate typically involves the reaction of 3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentanol with N-(methoxymethyl)carbamic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its ability to form stable carbamate linkages makes it useful in the design of durable materials.
Mechanism of Action
The mechanism of action of [3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target. The methoxymethyl group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-methoxymethyl benzyl carbamate: Similar in structure but with a benzyl group instead of a dimethylpentyl group.
Carbamic acid, N-(methoxymethyl)-, phenylmethyl ester: Another related compound with a phenylmethyl ester group.
Uniqueness
[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate is unique due to its specific combination of carbamate and methoxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
25652-09-9 |
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Molecular Formula |
C13H26N2O6 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C13H26N2O6/c1-9(2)11(21-13(17)15-8-19-5)10(3)6-20-12(16)14-7-18-4/h9-11H,6-8H2,1-5H3,(H,14,16)(H,15,17) |
InChI Key |
WFEQMMMFROHLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)COC(=O)NCOC)OC(=O)NCOC |
Origin of Product |
United States |
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